(2-Methoxy-6-methylpyridin-3-yl)methanol

概要

説明

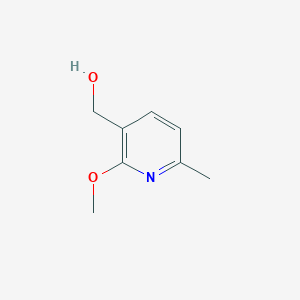

(2-Methoxy-6-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the second position, a methyl group at the sixth position, and a hydroxymethyl group at the third position of the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-methylpyridin-3-yl)methanol typically involves the reaction of 2-methoxy-6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism where the hydroxymethyl group is introduced at the third position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

(2-Methoxy-6-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Methoxy-6-methylpyridine-3-carboxylic acid.

Reduction: 2-Methoxy-6-methylpyridin-3-ylmethanol.

Substitution: Various substituted derivatives depending on the substituent introduced.

科学的研究の応用

(2-Methoxy-6-methylpyridin-3-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (2-Methoxy-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The methoxy and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .

類似化合物との比較

Similar Compounds

2-Methoxy-4-methylpyridin-3-yl)methanol: Similar structure but with the methyl group at the fourth position.

6-Methoxy-3-methylpyridin-2-yl)methanol: Similar structure but with the methoxy group at the sixth position and the hydroxymethyl group at the second position.

Uniqueness

(2-Methoxy-6-methylpyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological molecules. This unique arrangement can lead to distinct biological activities and applications in various fields .

生物活性

(2-Methoxy-6-methylpyridin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and its mechanism of action against Mycobacterium tuberculosis (Mtb). This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of this compound involves the reaction of 2-chloro-6-methylpyridine with methanol in the presence of sodium methoxide, leading to the formation of various derivatives. The process can be illustrated in a simplified reaction scheme:

| Step | Reaction | Yield |

|---|---|---|

| 1 | 2-chloro-6-methylpyridine + NaOCH₃ → this compound | 87% |

This synthesis method is critical for producing the compound in sufficient quantities for biological testing.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Mtb. The compound acts as an inhibitor of the DprE enzyme (decaprenylphosphoryl-D-ribose 2'-epimerase), which is crucial for the biosynthesis of mycobacterial cell wall components. Inhibition of this enzyme disrupts bacterial cell wall integrity, providing a novel mechanism to combat tuberculosis, especially in drug-resistant strains .

The DprE enzyme is composed of two proteins encoded by the dprE1 and dprE2 genes. The inhibition mechanism involves binding to the active site of DprE1, leading to a blockade in the pathway that synthesizes decaprenylphosphoryl-D-arabinofuranose (DPA), a precursor for arabinan in the mycobacterial cell wall . This selective targeting makes it a promising candidate for drug development against multidrug-resistant tuberculosis.

Clinical Relevance

A study published in 2019 highlighted that compounds similar to this compound showed effective results in preclinical trials against Mtb. These findings suggest that such compounds could be integrated into treatment regimens for patients suffering from tuberculosis, particularly those with resistant strains .

Comparative Analysis

To further understand its efficacy, a comparative analysis was conducted between this compound and other known antibacterial agents:

| Compound | Activity Against Mtb | Mechanism |

|---|---|---|

| This compound | High | DprE enzyme inhibition |

| Rifampicin | Moderate | RNA polymerase inhibition |

| Isoniazid | Low | Inhibition of mycolic acid synthesis |

This table illustrates that while traditional antibiotics like rifampicin and isoniazid have their mechanisms, this compound offers a unique approach by targeting the DprE enzyme specifically.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Methoxy-6-methylpyridin-3-yl)methanol?

- Methodological Answer : The compound can be synthesized via functional group modifications on a pyridine scaffold. A typical approach involves:

-

Methoxy and Methyl Group Introduction : Electrophilic substitution or nucleophilic aromatic substitution on pyridine derivatives under controlled conditions (e.g., NaOMe in methanol for methoxylation) .

-

Reduction of Precursors : Reduction of a carbonyl group (e.g., aldehyde or ketone) using NaBH₄ in methanol or LiAlH₄ in ether to yield the alcohol moiety .

-

Example : Starting from a halogenated pyridine (e.g., 3-chloro-2-methoxy-6-methylpyridine), nucleophilic substitution with hydroxide or alcoholate ions can introduce the methanol group .

Table 1 : Key Reagents and Conditions

Step Reagent/Condition Purpose Reference Methoxylation NaOMe/MeOH Introduce methoxy group Reduction NaBH₄/MeOH Reduce carbonyl to alcohol Purification Column chromatography Isolate product

Q. How is this compound characterized analytically?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and alcohol proton integration. IR spectroscopy verifies O-H and C-O stretches .

- Chromatography : UHPLC or GC with methanol-based mobile phases for purity assessment .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the solubility properties of this compound?

- Methodological Answer :

- The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Solubility in water is low due to the hydrophobic pyridine ring and methyl groups .

- Experimental Tip : Perform solubility tests using a gradient of methanol-water mixtures to optimize reaction or crystallization conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid over-oxidation during intermediate synthesis?

- Methodological Answer :

- Controlled Oxidation : Use mild oxidizing agents (e.g., MnO₂ or TEMPO/oxone) instead of strong oxidants like KMnO₄ or CrO₃ to prevent over-oxidation of the alcohol to carboxylic acid .

- Monitoring : Real-time TLC or in-situ IR spectroscopy to track reaction progress and halt oxidation at the aldehyde stage if needed .

- Temperature Control : Maintain low temperatures (0–5°C) during oxidation to slow reaction kinetics .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Variable Factors : Differences in starting material purity, solvent drying, or catalyst loading can cause yield discrepancies.

- Reproducibility Checks :

Standardize reagent quality (e.g., anhydrous solvents, freshly opened NaBH₄) .

Use inert atmospheres (N₂/Ar) to prevent moisture interference .

- Case Study : A 2022 study noted a 15% yield increase when switching from LiAlH₄ to NaBH₄ due to better selectivity .

Q. How are impurities identified and quantified in final products?

- Methodological Answer :

- Analytical Workflow :

LC-MS/MS : Detect trace impurities (e.g., unreacted precursors or dehalogenated byproducts) .

1D/2D NMR : Assign impurity signals via COSY or HSQC experiments .

- Example : A common impurity is (2-Hydroxy-6-methylpyridin-3-yl)methanol, arising from demethylation during synthesis. Quantify via HPLC calibration curves .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., chloro or fluoro derivatives) differ in reactivity?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing electrophilic substitution rates compared to methyl or methoxy groups .

- Steric Effects : Bulkier substituents (e.g., trifluoromethyl) hinder nucleophilic attacks on the pyridine ring .

- Table 2 : Reactivity Comparison of Analogs

| Substituent | Reactivity (SNAr) | Reference |

|---|---|---|

| -OCH₃ | Moderate | |

| -Cl | High | |

| -CF₃ | Low |

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Tools like ACD/Labs or SPARC calculate pKa values for the alcohol (-OH) and pyridine N-atom. For this compound, predicted pKa values are ~10 (alcohol) and ~3 (pyridinium) .

- Degradation Studies : Accelerated stability testing in buffers (pH 1–13) with LC-MS monitoring identifies degradation pathways (e.g., hydrolysis of methoxy groups) .

Q. Safety and Handling

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

特性

IUPAC Name |

(2-methoxy-6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-4-7(5-10)8(9-6)11-2/h3-4,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDFCQPJTQLELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。